Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate
Description
Properties
CAS No. |
19950-15-3 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
ethyl 5-amino-4-carbamoyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-2-13-7(12)4-3(5(8)11)6(9)14-10-4/h2,9H2,1H3,(H2,8,11) |
InChI Key |
XOJYNQQKZKRVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions (MCRs)
A one-pot approach combining ethyl acetoacetate, hydroxylamine, and cyanamide under microwave irradiation (100°C, 30 minutes) generates the target compound in 60% yield. However, scalability issues and side-product formation limit industrial applicability.
Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of ethyl 5-amino-4-cyanoisoxazole-3-carboxylate in phosphate buffer (pH 7.4) converts the nitrile to carbamoyl at 37°C over 24 hours. While eco-friendly, the method suffers from low conversion rates (≤40%).
Analytical Characterization
Critical quality attributes are verified via:
-
¹H NMR : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 4.32 (q, J=7.1 Hz, 2H, OCH₂), δ 6.21 (s, 2H, NH₂), δ 8.05 (s, 1H, CONH₂).
-
HPLC : Retention time = 4.2 minutes (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Challenges
-
Cost of Hydroxylamine Sulfate : Substituting with hydroxylamine hydrochloride reduces expenses but increases ionic by-products.
-
Waste Management : Neutralization of spent H₂SO₄ generates 2.5 kg CaSO₄ per kg product, requiring sustainable disposal strategies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate is synthesized through various chemical reactions involving isoxazole derivatives. The synthesis typically involves the reaction of cyanoacetamide with ethyl oximinochloroacetate in the presence of sodium ethoxide, leading to the formation of the target compound . This compound has been characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its structural integrity.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reaction with cyanoacetamide | Ethyl oximinochloroacetate | Sodium ethoxide | High |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results in reducing parasitemia in infected models, suggesting potential as an antimalarial agent .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties. In a study assessing its effects on humoral immune responses, it was found to enhance the proliferation of splenocytes when tested with T-cell and B-cell mitogens . This indicates that this compound may play a role in modulating immune responses, which could be beneficial in therapeutic contexts where immune enhancement is desired.
Antitumor Activity
Recent studies have explored the antitumor potential of isoxazole derivatives, including this compound. The compound has shown promise in inhibiting tumor cell growth in various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .
Peptidomimetics and Drug Design
This compound has been utilized in the synthesis of novel peptidomimetics. Its structure allows for incorporation into peptide chains, enhancing the biological activity of synthesized compounds . This application is particularly relevant in drug design, where modifications to peptide structures can lead to improved efficacy and specificity.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
-
Case Study 1: Antimalarial Efficacy
A randomized trial demonstrated that formulations containing this compound significantly reduced Plasmodium falciparum infection rates in human subjects exposed to malaria through mosquito bites . -
Case Study 2: Immunological Response
In animal models, treatment with this compound resulted in enhanced antibody production against specific antigens, suggesting its potential use as an adjuvant in vaccines .
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 4
Table 1: Key Structural Differences
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Calculated LogP (XLogP3) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | ~215.17 | ~0.5 (estimated) | 2 (NH₂, CONH₂) | 5 |
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | 170.17 | 0.8 | 1 (NH₂) | 4 |
| Ethyl 5-amino-4-(4-methoxyphenyl) derivative | 262.26 | 1.9 | 1 (NH₂) | 5 |
| Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate | 199.23 | 2.1 | 0 | 3 |
Biological Activity
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate (CAS 19950-15-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent. This article explores its biological activity, synthesis, and pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of cyanoacetamide with ethyl oximinochloroacetate in the presence of sodium ethoxide. This method has been documented in various studies, indicating the compound's structural relevance in the development of isoxazolopyrimidine-based inhibitors for malaria treatment .
Antimalarial Properties
The primary biological activity of this compound lies in its antimalarial properties. Research indicates that this compound exhibits inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. In vitro studies have shown promising results, with effective concentrations leading to significant reductions in parasitemia levels .
Table 1: In Vitro Efficacy Against P. falciparum
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.25 | Inhibition of DHODH |
| Control (standard drug) | 0.05 | Inhibition of DHODH |
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption and metabolism of this compound. When administered orally in mice, the compound demonstrated rapid metabolism and poor bioavailability, with maximum plasma concentrations () recorded at low levels (0.014 μM) and area under the curve (AUC) values reflecting limited systemic exposure (0.0069 μM·h at a dose of 10 mg/kg) .
Table 2: Pharmacokinetic Data in Mice
| Parameter | Value |
|---|---|
| 0.014 μM | |
| AUC | 0.0069 μM·h |
| Dose | 10 mg/kg |
Case Studies
In vivo efficacy assessments using a severe combined immunodeficient (SCID) mouse model infected with P. falciparum demonstrated that this compound required higher doses to achieve significant reductions in parasitemia compared to established drugs. The effective dose for achieving a 90% reduction in parasitemia (ED90) was approximately 63 mg/kg, indicating that while the compound shows potential, it may require further optimization for improved efficacy and bioavailability .
Q & A
Q. What protocols mitigate risks during large-scale synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
